(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol
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Overview
Description
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is an organic compound with the molecular formula C28H26O3 It is a derivative of benzenemethanol, featuring benzyl and benzyloxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol typically involves the benzylation of 3,5-dihydroxybenzyl alcohol. The reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often include refluxing in an organic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzyl alkane derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibenzyloxybenzyl alcohol
- 4-Benzyloxybenzoic acid
- 4-Benzyloxy-3-methoxybenzaldehyde
Uniqueness
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1199274-62-8 |
---|---|
Molecular Formula |
C28H26O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-benzyl-3,5-bis(phenylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C28H26O3/c29-19-25-17-27(30-20-23-12-6-2-7-13-23)26(16-22-10-4-1-5-11-22)28(18-25)31-21-24-14-8-3-9-15-24/h1-15,17-18,29H,16,19-21H2 |
InChI Key |
FSHJXCRSMUUHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2OCC3=CC=CC=C3)CO)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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